Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate
Description
Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate is a chemical compound that belongs to the class of piperidinium salts It is characterized by the presence of a piperidine ring substituted with a phenylmethyl group and an acetate group
Properties
CAS No. |
61308-44-9 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-benzyl-1,1-dimethylpiperidin-1-ium;acetate |
InChI |
InChI=1S/C14H22N.C2H4O2/c1-15(2)11-7-6-10-14(15)12-13-8-4-3-5-9-13;1-2(3)4/h3-5,8-9,14H,6-7,10-12H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
DJVIUBJZIXZFRW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[N+]1(CCCCC1CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate typically involves the reaction of piperidine with benzyl chloride to form 1,1-dimethyl-2-(phenylmethyl)piperidinium chloride. This intermediate is then reacted with sodium acetate to yield the acetate salt. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Catalysts: No specific catalysts are required for this reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the initial formation of the piperidinium chloride intermediate
Purification steps: such as recrystallization or distillation to obtain the final product in high purity
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidinium salts
Scientific Research Applications
Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate involves its interaction with specific molecular targets. The compound can:
Bind to receptors: on cell surfaces, influencing cellular signaling pathways
Inhibit enzymes: involved in metabolic processes
Disrupt microbial cell membranes: , leading to antimicrobial effects
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-2-(2-methylphenyl)piperidinium
- 1,1-Dimethyl-2-phenylpiperidinium iodide
Uniqueness
Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
